molecular formula C12H19NO2 B2418610 {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine CAS No. 1016765-60-8

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine

Cat. No.: B2418610
CAS No.: 1016765-60-8
M. Wt: 209.289
InChI Key: UMFOCJNRSNMLGY-UHFFFAOYSA-N
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Description

Structural Isomerism

Potential isomers arise from:

  • Positional isomerism : Varying positions of the methanamine and ethoxyethoxy groups on the benzene ring (e.g., 2- vs. 4-substitution).
  • Ether chain isomerism : Alternative arrangements of the ethoxyethoxy group (e.g., -O-CH2-CH2-O-CH2CH3 vs. branched chains).

However, the defined structure ([3-[(2-Ethoxyethoxy)methyl]phenyl]methanamine) has no reported positional isomers in commercial or synthetic contexts.

Stereoisomerism

The compound lacks chiral centers or double bonds, precluding enantiomers or geometric isomers. The ethoxyethoxy chain’s conformation (e.g., gauche or anti states) does not constitute stereoisomerism but may influence physicochemical properties like solubility.

Tautomerism

No tautomeric forms are possible due to the absence of proton-donor/acceptors in proximity.

Tables
Table 1 : Comparative Analysis of Related Phenylmethanamine Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
{3-[(tert-butoxy)methyl]phenyl}methanamine 538321-84-5 C12H19NO 193.29 tert-butoxy vs. ethoxyethoxy group
[3-(2-Methoxyethoxy)phenyl]methanamine 1016315-07-3 C11H17NO2 195.26 Methoxyethoxy vs. ethoxyethoxy chain
{4-methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine 1249171-23-0 C14H23NO 221.34 Branched alkyl chain substitution

Table 2 : Spectral Data for Structural Confirmation

Technique Key Signals
1H NMR δ 1.2 (t, 3H, -OCH2CH3), δ 3.5 (m, 4H, -OCH2CH2O-), δ 4.4 (s, 2H, -CH2NH2)
IR 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether)
MS (ESI+) m/z 210.2 [M+H]+

Properties

IUPAC Name

[3-(2-ethoxyethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-14-6-7-15-10-12-5-3-4-11(8-12)9-13/h3-5,8H,2,6-7,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOCJNRSNMLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)phenylmethanamine with 2-ethoxyethanol under specific conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Organic Chemistry

This compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of novel benzamide derivatives, where it can act as an amine reactant. The synthesis typically involves reacting 3-(chloromethyl)phenylmethanamine with 2-ethoxyethanol under specific conditions to yield the desired product.

Synthesis Example

  • Starting Materials : 3-(chloromethyl)phenylmethanamine, 2-ethoxyethanol
  • Reaction Conditions : Specific temperature and solvent conditions (e.g., THF as solvent)
  • Outcome : Formation of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine and subsequent derivatives.

Biochemical Research

In biochemical studies, this compound is employed to investigate its interactions with biological molecules and pathways. It has potential applications in proteomics , where it can be used as a biochemical tool for studying protein interactions and functions .

Medicinal Chemistry

Research on this compound includes its potential therapeutic applications. Compounds with similar structures often exhibit significant pharmacological properties, including activity as neurotransmitter modulators or in the treatment of neurological disorders. The ethoxyethoxy moiety may enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Potential Biological Activities

  • Modulation of neurotransmitter systems
  • Interaction with GABA receptors
  • Influence on MAPK/ERK signaling pathways

Industrial Applications

In industrial settings, this compound is used in the development of new materials and as an intermediate in the production of various chemical products. Its versatility allows it to be integrated into different chemical processes that require specific reactivity profiles.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts:

Study FocusFindings
Synthesis of BenzamidesDemonstrated effective use in synthesizing novel benzamide compounds with antioxidant activity.
Proteomics ApplicationsUtilized for studying protein interactions; potential for drug development .
Neurotransmitter ModulationPreliminary studies indicate potential activity in modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and the resulting properties and applications.

Biological Activity

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity.

The compound features a phenyl ring substituted with an ethoxyethoxy group, which may influence its solubility and interaction with biological molecules. The presence of the amine functional group allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, leading to various physiological effects. The precise pathways involved depend on the biological context in which the compound is studied.

Biological Activity

Research indicates that compounds similar in structure to this compound exhibit significant biological activities. While specific data on this compound is limited, studies on related compounds suggest potential antimicrobial and cytotoxic properties. For instance, derivatives of aryl methanamines have shown promising results against various bacterial strains and cancer cell lines .

Table 1: Biological Activity Overview

Activity Type Details
AntimicrobialPotential activity against Staphylococcus aureus and Escherichia coli
CytotoxicActivity observed in cancer cell lines such as MCF-7 and HCT-116
Enzyme InteractionPossible modulation of enzyme activities due to amine functionality

Case Studies

  • Antimicrobial Studies : Research has demonstrated that related compounds can inhibit the growth of pathogenic bacteria. For example, derivatives with similar structural motifs were screened against Staphylococcus aureus and exhibited varying degrees of activity, indicating that modifications to the phenyl moiety can enhance efficacy .
  • Cytotoxicity Assays : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown that certain aryl methanamine derivatives possess significant cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring can lead to enhanced potency against tumor cells .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, describes a reductive amination protocol using NaBH₃CN to stabilize intermediates, yielding ~31% under optimized conditions. Key steps include:

  • Intermediate Preparation : Reacting a benzaldehyde derivative with a primary amine precursor.
  • Reductive Amination : Using NaBH₃CN in methanol/acetic acid to reduce the imine intermediate.
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization (e.g., DCM/hexane) to isolate the product .
    • Safety Note : Follow GHS guidelines for handling amines (e.g., skin/eye protection, ventilation) as outlined in and .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles), avoid dust formation, and work in a fume hood. For spills, collect material in sealed containers ( ) .
  • Storage : Store in airtight containers at room temperature, away from oxidizers. Stability data from suggests no decomposition under recommended conditions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks: benzylic methylene (~δ 4.5 ppm), ethoxyethoxy chain protons (~δ 3.4–3.7 ppm), and aromatic protons (~δ 7.2–7.5 ppm) .
  • Exact Mass Spectrometry : Compare calculated (e.g., 223.1572 g/mol) and observed molecular ions ( ) .

Advanced Research Questions

Q. How can structural modifications to the ethoxyethoxy group impact the compound’s biological activity?

  • Methodological Answer :

  • Comparative Studies : Replace the ethoxyethoxy group with alternatives (e.g., oxetanyloxy in or trifluoromethoxy in ) and test antimicrobial or receptor-binding activity .
  • Data Analysis : Use dose-response curves (IC₅₀) and molecular docking to assess steric/electronic effects. shows pyridine-to-methylene substitutions improved activity .

Q. What strategies optimize yield during reductive amination for this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare NaBH₃CN ( ) vs. NaBH₄ with additives (e.g., ZnCl₂ in ) .
  • Reaction Monitoring : Use TLC or in situ IR to track imine formation. highlights multi-step optimization via pH control and temperature .
  • Yield Table :
CatalystSolventYield (%)Reference
NaBH₃CNMeOH/AcOH31
NaBH₄/ZnCl₂THF45

Q. How do researchers resolve contradictions in reported synthetic routes or biological data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols from and under controlled conditions (e.g., inert atmosphere, stoichiometry).
  • Meta-Analysis : Compare purity data (HPLC, NMR) across studies. notes impurities from side reactions in imidazopyridazine syntheses .
  • Statistical Tools : Apply ANOVA to evaluate yield variability between methods.

Q. What advanced analytical methods characterize metabolic stability or degradation products?

  • Methodological Answer :

  • LC-HRMS : Identify metabolites using exact mass ( ) and fragmentation patterns .
  • Radiolabeling : Synthesize an ¹⁸F-analog (e.g., ¹⁸Fmethanamine in ) for in vivo tracking .
  • Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and analyze via UPLC-QTOF.

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